molecular formula C14H15FN2O2 B13059763 Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate

Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate

Cat. No.: B13059763
M. Wt: 262.28 g/mol
InChI Key: NCHVAHMCEGHKKP-UHFFFAOYSA-N
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Description

Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C14H15FN2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a cyano group (–CN) and a fluorine atom (–F) attached to the piperidine ring. This compound is often used as a building block in organic synthesis and has applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate typically involves the reaction of 4-cyano-3-fluoropiperidine with benzyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production and high yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-cyano-3-chloropiperidine-1-carboxylate
  • Benzyl 4-cyano-3-bromopiperidine-1-carboxylate
  • Benzyl 4-cyano-3-iodopiperidine-1-carboxylate

Uniqueness

Benzyl 4-cyano-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it more suitable for certain applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

benzyl 4-cyano-3-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C14H15FN2O2/c15-13-9-17(7-6-12(13)8-16)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-7,9-10H2

InChI Key

NCHVAHMCEGHKKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1C#N)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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